molecular formula C16H26O2 B14718792 1-(Furan-2-YL)dodecan-1-one CAS No. 6790-18-7

1-(Furan-2-YL)dodecan-1-one

Cat. No.: B14718792
CAS No.: 6790-18-7
M. Wt: 250.38 g/mol
InChI Key: BCYRZOFMIFVHTG-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)dodecan-1-one is an aryl alkanone compound featuring a 12-carbon aliphatic chain (dodecanone) linked to a furan-2-yl moiety. Compounds with similar backbones, such as phenyl- or naphthyl-substituted dodecanones, are synthesized via Friedel-Crafts acylation (e.g., ) and exhibit diverse biological and physicochemical characteristics. The furan ring introduces unique electronic effects due to its oxygen atom, distinguishing it from purely aromatic or substituted phenyl analogs.

Properties

CAS No.

6790-18-7

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

1-(furan-2-yl)dodecan-1-one

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-12-15(17)16-13-11-14-18-16/h11,13-14H,2-10,12H2,1H3

InChI Key

BCYRZOFMIFVHTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Furan-2-YL)dodecan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-furyl lithium with dodecanoyl chloride. The reaction typically takes place in an inert atmosphere, such as nitrogen, and requires a solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the coupling reactions between furan derivatives and long-chain acyl chlorides. The process is optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-YL)dodecan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Furan-2-YL)dodecan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(Furan-2-YL)dodecan-1-one is largely dependent on its chemical structure. The furan ring can interact with various biological targets through π-π interactions and hydrogen bonding. The carbonyl group in the dodecanone chain can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Dodecanones

1-(2,6-Dihydroxyphenyl)dodecan-1-one
  • Structure : A dihydroxyphenyl group replaces the furan ring.
  • Physical Properties: Melting point = 61–62°C (higher than non-polar analogs due to hydrogen bonding) .
  • Spectroscopy: IR: Strong C=O stretch at 1635 cm⁻¹; phenolic -OH stretches at ~3300 cm⁻¹ . MS: Base peak at m/z 137 (carbonylic cleavage) .
  • Biological Activity : Exhibits antituberculosis and antinematodal properties .
1-(2,4,6-Trihydroxyphenyl)dodecan-1-one (Compound 15)
  • Structure : Additional hydroxyl group at the 4-position.
  • Biological Activity : Enhanced antituberculosis activity compared to dihydroxy analogs due to increased polarity and hydrogen-bonding capacity .
1-(4-Bromophenyl)dodecan-1-one
  • Structure : Bromine substituent on the phenyl ring.
  • Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions .

Naphthyl and Heterocyclic Dodecanones

1-(6-Bromonaphthalen-2-yl)dodecan-1-one (Compound 2)
  • Structure : Naphthalene ring with bromine substituent.
  • Synthesis : Prepared via Friedel-Crafts acylation using nitrobenzene as a solvent and AlCl₃ as a catalyst (56% yield) .
  • Applications: Potential use in materials science due to extended π-conjugation .
1-(6-N-Methylpiperazino-naphthalen-2-yl)dodecan-1-one (PIPEL, Compound 4)
  • Structure: Naphthalene ring substituted with a piperazino group.
  • Synthesis : Palladium-catalyzed coupling of 1-(6-chloronaphthalen-2-yl)dodecan-1-one with N-methylpiperazine .
  • Applications : Modified solubility and bioactivity due to the basic nitrogen in piperazine .

Furan-Containing Analogs

1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one
  • Structure : Bifuran system with acetyl group.
1-(Furan-2-yl)-5-methylhex-1-en-3-one
  • Structure : Unsaturated ketone with a furan ring.
  • Reactivity: Conjugated enone system enables participation in Diels-Alder reactions or Michael additions .

Heteroatom-Substituted Dodecanones

1-(Piperidin-1-yl)dodecan-1-one
  • Structure : Piperidine ring replaces the aromatic group.

Comparative Analysis Table

Compound Name Substituent/Backbone Melting Point (°C) Key IR (cm⁻¹) Biological Activity Synthesis Method Reference ID
1-(Furan-2-yl)dodecan-1-one Furan-2-yl Not reported ~1635 (C=O) Not specified Likely Friedel-Crafts acylation -
1-(2,6-Dihydroxyphenyl)dodecan-1-one 2,6-Dihydroxyphenyl 61–62 1635 (C=O), ~3300 (OH) Antituberculosis, antinematodal Plant isolation
1-(6-Bromonaphthalen-2-yl)dodecan-1-one Bromonaphthyl Not reported Not reported Materials science applications Friedel-Crafts acylation
PIPEL (Compound 4) N-Methylpiperazino-naphthyl Not reported Not reported Bioactivity modulation Pd-catalyzed coupling
1-(Piperidin-1-yl)dodecan-1-one Piperidine Not reported Not reported Pharmacological potential Not specified

Key Findings and Implications

  • Structural Effects: Electron-rich groups (e.g., hydroxyl in phenyl derivatives) enhance polarity and biological interactions, while electron-withdrawing groups (e.g., bromine) alter electronic reactivity . Furan vs.
  • Biological Relevance: Hydroxyl-substituted phenyl dodecanones show pronounced antituberculosis activity, suggesting that polar substituents enhance target binding .
  • Synthetic Flexibility: Friedel-Crafts acylation is versatile for aryl dodecanones, but heterocyclic variants (e.g., PIPEL) require tailored catalytic methods .

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